2-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid
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Overview
Description
2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the Boc group can be added under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of Boc-protected compounds often involves large-scale reactions with optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. The removal of the Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as with TFA or HCl, to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane, HCl in methanol, or trimethylsilyl iodide followed by methanol.
Substitution: Di-tert-butyl dicarbonate for Boc protection, DMAP as a base in acetonitrile.
Major Products Formed
Deprotection: Free amine and carbon dioxide.
Substitution: Boc-protected amine derivatives.
Scientific Research Applications
2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoic acid is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be easily removed under acidic conditions. The deprotection process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl (Cbz) Group: Another protecting group for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Methoxycarbonyl Group: Less stable than the Boc group, making it less commonly used.
Uniqueness
The tert-butoxycarbonyl group is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it highly versatile and widely used in organic synthesis, particularly in peptide synthesis .
Properties
Molecular Formula |
C16H23NO4 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
3-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-10(2)13(14(18)19)11-6-8-12(9-7-11)17-15(20)21-16(3,4)5/h6-10,13H,1-5H3,(H,17,20)(H,18,19) |
InChI Key |
JXGKPCMCHPIIEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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